N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide
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Overview
Description
N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide is a chemical compound with the molecular formula C13H10F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenecarboximidamide with 5-(trifluoromethyl)pyridin-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydroxylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide
- N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboxamide
Uniqueness
N-Hydroxy-4-[5-(trifluoromethyl)pyridin-2-YL]oxybenzenecarboximidamide stands out due to its unique combination of a trifluoromethyl group and an oxybenzenecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3N3O2 |
---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |
InChI Key |
RHAVFJMKHOLIST-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)OC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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